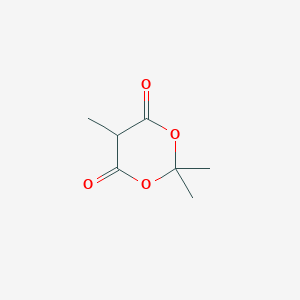

2,2,5-Trimethyl-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)10-7(2,3)11-6(4)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCAXYHYPDRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190585 | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-18-0 | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3709-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BV95MJT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a substituted derivative of Meldrum's acid. This compound, also known as methyl Meldrum's acid, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. This document outlines the core synthetic pathway, provides a detailed experimental protocol adapted from established methods for analogous compounds, and presents key quantitative data. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to produce and utilize this versatile reagent.

Introduction

2,2,5-Trimethyl-1,3-dioxane-4,6-dione is a heterocyclic organic compound that belongs to the family of 1,3-dioxane-4,6-diones. Its structure is characterized by a six-membered ring containing two oxygen atoms and two carbonyl groups, with two methyl groups at the 2-position and one methyl group at the 5-position. This substitution pattern differentiates it from its well-known parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as Meldrum's acid. The presence of the additional methyl group at the C-5 position introduces a chiral center and modifies the reactivity of the molecule, making it a valuable tool for introducing quaternary centers in synthetic targets.

The high acidity of the proton at the C-5 position in Meldrum's acid is a key feature of its reactivity. In 2,2,5-trimethyl-1,3-dioxane-4,6-dione, this position is substituted, which alters its utility in reactions that typically rely on the enolization of Meldrum's acid. However, it remains a versatile intermediate for various chemical transformations.

Synthesis Pathway

The primary and most direct route for the synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione is through the acid-catalyzed condensation of methylmalonic acid with acetone. This reaction is analogous to the original synthesis of Meldrum's acid, which utilizes malonic acid. The reaction typically employs a strong dehydrating agent, such as acetic anhydride, and a catalytic amount of a strong acid, commonly sulfuric acid.

The overall reaction can be depicted as follows:

Caption: Synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methylmalonic Acid | C₄H₆O₄ | 118.09 | 133-135 |

| Acetone | C₃H₆O | 58.08 | -95 |

| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | C₇H₁₀O₄ | 158.15 | 111-114 |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione. This procedure is adapted from the well-established synthesis of Meldrum's acid and is expected to provide a good yield of the target compound.

Materials and Reagents:

-

Methylmalonic acid

-

Acetone, anhydrous

-

Acetic anhydride

-

Sulfuric acid, concentrated

-

Ice

-

Water, deionized

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., a mixture of ethyl acetate and hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methylmalonic acid. Cool the flask in an ice bath.

-

Addition of Reagents: To the cooled flask, add anhydrous acetone followed by the slow, dropwise addition of acetic anhydride from a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Catalyst Addition: Once the addition of acetic anhydride is complete, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while maintaining the low temperature.

-

Reaction: Allow the reaction mixture to stir in the ice bath for a specified period (e.g., 2-4 hours) and then let it slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and water to quench the reaction and precipitate the product.

-

Isolation: The crude product is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with cold water to remove any unreacted acids and other water-soluble impurities.

-

Purification: The crude solid is then dissolved in a suitable organic solvent, such as dichloromethane, and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Recrystallization: The resulting solid is further purified by recrystallization from an appropriate solvent system, such as a mixture of ethyl acetate and hexanes, to yield the pure 2,2,5-trimethyl-1,3-dioxane-4,6-dione as a crystalline solid.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Spectroscopic Data (Expected)

| Technique | Expected Features |

| ¹H NMR | - Singlet for the two methyl groups at C2. - Singlet for the methyl group at C5. - A quartet for the proton at C5 if coupled to the methyl group, or a singlet if decoupled. The chemical shift will be downfield due to the adjacent carbonyl groups. |

| ¹³C NMR | - Signal for the quaternary carbon at C2. - Signals for the methyl carbons at C2. - Signal for the methine carbon at C5. - Signal for the methyl carbon at C5. - Signals for the two equivalent carbonyl carbons (C4 and C6). |

| IR (Infrared) | - Strong, characteristic C=O stretching vibrations for the dione functionality, typically in the range of 1700-1800 cm⁻¹. - C-O stretching vibrations for the ester linkages. - C-H stretching and bending vibrations for the methyl and methine groups. |

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated sulfuric acid is a strong acid and is extremely corrosive. It can cause severe burns. Handle with extreme care and appropriate PPE.

-

Acetone is a flammable solvent. Ensure that there are no ignition sources nearby during its use.

-

The reaction should be performed with caution, especially during the addition of sulfuric acid, as the reaction can be exothermic.

Conclusion

The synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione is a straightforward and accessible procedure for synthetic chemists. By adapting the well-established methodology for the preparation of Meldrum's acid, this valuable synthetic intermediate can be obtained in good purity. The information provided in this guide, including the reaction pathway, detailed experimental protocol, and expected analytical data, serves as a solid foundation for researchers and professionals engaged in the synthesis and application of novel organic molecules for drug discovery and development. Further optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may lead to improved yields and is encouraged for specific laboratory settings.

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Meldrum's acid, systematically known as 2,2,5-trimethyl-1,3-dioxane-4,6-dione, is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1] The introduction of a methyl group at the C5 position significantly influences its reactivity and physical properties, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of methyl Meldrum's acid, detailed experimental protocols, and a visualization of its synthesis.

Physical and Chemical Properties

The physical and chemical properties of methyl Meldrum's acid are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2,5-trimethyl-1,3-dioxane-4,6-dione | [2] |

| Synonyms | Methyl Meldrum's acid, cycl-Isopropylidene methylmalonate, Methylmalonic acid cyclic isopropylidene ester | [1] |

| CAS Number | 3709-18-0 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₄ | [1][2][3] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Appearance | White to pink crystalline powder | [3] |

| Melting Point | 111-114 °C | [1] |

| Boiling Point | 343.6 °C at 760 mmHg (estimated) | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in chloroform and methanol. | [3] |

| pKa | Not available | |

| Storage | 2-8°C | [3] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of methyl Meldrum's acid.

-

¹H NMR: The proton NMR spectrum of a related compound, 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione, has been reported, which can provide insights into the expected chemical shifts for the methyl and methine protons in methyl Meldrum's acid.[4]

-

¹³C NMR: Similarly, the carbon NMR spectrum of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione is available and can be used as a reference for the carbon environment in methyl Meldrum's acid.[4]

-

IR Spectroscopy: Infrared spectroscopy is useful for identifying the characteristic functional groups present in the molecule, particularly the carbonyl groups of the dioxane-dione ring.

Experimental Protocols

Synthesis of Methyl Meldrum's Acid (2,2,5-trimethyl-1,3-dioxane-4,6-dione)

The synthesis of methyl Meldrum's acid can be achieved through the alkylation of Meldrum's acid. The following is a representative protocol.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Meldrum's acid (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, water, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization:

The identity and purity of the synthesized methyl Meldrum's acid should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point.

Chemical Reactivity and Applications

Methyl Meldrum's acid, like its parent compound, is a versatile intermediate in organic synthesis. The presence of the methyl group at the C5 position blocks one of the acidic protons, influencing its enolate formation and subsequent reactions. It can be used in a variety of transformations, including:

-

Knoevenagel Condensation: While the C5 position is substituted, the remaining carbonyl groups can still participate in reactions.

-

Decarboxylation: Upon heating, it can undergo decarboxylation to generate a ketene intermediate, which can be trapped by various nucleophiles.

-

Synthesis of Heterocycles: It serves as a precursor for the synthesis of a wide range of heterocyclic compounds.[5][6][7]

-

Pharmaceutical Synthesis: Meldrum's acid and its derivatives are key building blocks in the synthesis of various pharmaceutical agents.[6]

Logical Relationships and Experimental Workflows

The synthesis of methyl Meldrum's acid is a fundamental laboratory procedure that illustrates the reactivity of the active methylene group in Meldrum's acid.

Caption: Synthesis of Methyl Meldrum's Acid via Alkylation.

References

- 1. cycl-イソプロピリデン メチルマロナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | C7H10O4 | CID 77299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (Methyl Meldrum's Acid)

CAS Number: 3709-18-0

This technical guide provides a comprehensive overview of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, also known as Methyl Meldrum's acid, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in organic synthesis.

Core Compound Information

2,2,5-Trimethyl-1,3-dioxane-4,6-dione is a heterocyclic organic compound and a derivative of Meldrum's acid.[1][2] It is a versatile reagent in organic synthesis, valued for the reactivity of its C5 position.[3]

Synonyms:

-

Methyl Meldrum's acid[4]

-

cycl-Isopropylidene methylmalonate[4]

-

Methylmalonic acid cyclic isopropylidene ester[4]

-

1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-[5]

-

2,2,5-Trimethyl-m-dioxane-4,6-dione[5]

-

NSC 233870[5]

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,5-trimethyl-1,3-dioxane-4,6-dione is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [4] |

| Molecular Weight | 158.15 g/mol | [6] |

| Appearance | White to slightly pink crystalline powder | [5] |

| Melting Point | 111-114 °C | [4][7] |

| Boiling Point | 343.6 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in most organic solvents like ethanol and acetone. | [8] |

| pKa | Not specified, but the parent Meldrum's acid has a pKa of ~4.97 | [9] |

Synthesis and Experimental Protocols

The general synthesis of Meldrum's acid and its derivatives involves the acid-catalyzed condensation of malonic acid (or a substituted malonic acid) with acetone in the presence of a dehydrating agent like acetic anhydride.[10]

Below is a generalized experimental workflow for the synthesis of Meldrum's acid derivatives, which can be adapted for 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

General Alkylation Protocol for Meldrum's Acid (to produce derivatives like the title compound): A general method for the C-alkylation of Meldrum's acid involves the use of an alkyl halide in the presence of a base.[3] While this describes the addition of an alkyl group to the C5 position of Meldrum's acid, the synthesis of the title compound starts with methylmalonic acid.

Chemical Reactivity and Applications in Synthesis

2,2,5-Trimethyl-1,3-dioxane-4,6-dione is primarily used as a reagent in organic synthesis. One of its documented applications is for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates.[4][7]

The reactivity of Meldrum's acid and its derivatives is centered around the C5 position. The parent Meldrum's acid is known to undergo various reactions, including:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones.[11]

-

Alkylation and Acylation: The C5 position can be readily alkylated and acylated.[2]

-

Formation of Ketenes: Pyrolysis of Meldrum's acid derivatives can generate highly reactive ketene intermediates.[9]

The presence of the methyl group at the C5 position in 2,2,5-trimethyl-1,3-dioxane-4,6-dione blocks the typical enolization and subsequent reactions that occur at this site in the unsubstituted Meldrum's acid. This makes it a useful control compound in studies involving Meldrum's acid and its derivatives. Its primary utility lies in reactions where the intact cyclic structure is required.

Biological Activity and Drug Development Potential

The direct biological activity of 2,2,5-trimethyl-1,3-dioxane-4,6-dione is not extensively documented in the available literature. However, derivatives of the parent Meldrum's acid have been investigated for a range of pharmacological activities, suggesting the potential for this class of compounds in drug discovery.

Derivatives of Meldrum's acid have been reported to exhibit:

-

Antimicrobial, antiviral, and anticancer effects.[8]

-

Antimalarial and antioxidant properties.[12]

-

Potential as α-glucosidase inhibitors for antidiabetic applications.[13]

It is important to note that these activities are associated with derivatives where the C5 position is typically functionalized with various pharmacophores. As 2,2,5-trimethyl-1,3-dioxane-4,6-dione has a simple methyl group at this position, its own biological activity profile remains an area for further investigation. The compound could serve as a valuable starting material for the synthesis of more complex, biologically active molecules.

Due to the lack of specific studies on the biological targets and mechanisms of action for 2,2,5-trimethyl-1,3-dioxane-4,6-dione, no signaling pathways can be definitively associated with it at this time.

Spectroscopic Data

While specific spectral data with detailed interpretations for 2,2,5-trimethyl-1,3-dioxane-4,6-dione were not found in the searches, general characteristics can be inferred from its structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the three methyl groups. The two methyl groups at the C2 position are diastereotopic and may appear as two singlets. The methyl group at the C5 position would also appear as a distinct signal. The proton at the C5 position would be a quartet.

-

¹³C NMR: The carbon NMR would show distinct signals for the quaternary C2 carbon, the C4 and C6 carbonyl carbons, the C5 carbon, and the three methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1700-1800 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl groups and C-O stretching for the dioxane ring.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns would likely involve the loss of acetone and carbon dioxide, which is characteristic of Meldrum's acid derivatives.[14]

Safety and Handling

Based on the available safety data, 2,2,5-trimethyl-1,3-dioxane-4,6-dione should be handled with care in a laboratory setting.

Hazard Statements:

-

May cause skin irritation.[6]

-

May cause serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry place away from incompatible materials.

Conclusion

2,2,5-Trimethyl-1,3-dioxane-4,6-dione is a valuable reagent in organic synthesis, primarily utilized for its unique reactivity in specific chemical transformations. While its direct biological activity is not well-characterized, the broader class of Meldrum's acid derivatives shows significant promise in medicinal chemistry. Further research is warranted to explore the pharmacological potential of this specific compound and its derivatives. This guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers in the field.

References

- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione 97 3709-18-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | C7H10O4 | CID 77299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | CAS#:3709-18-0 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 10. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]

The Structural Elucidation and Conformational Landscape of Methyl Meldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and bonding of methyl Meldrum's acid (2,2,5-trimethyl-1,3-dioxane-4,6-dione). The unique properties of this versatile building block in organic synthesis are largely dictated by its distinct three-dimensional structure and electronic characteristics. This document summarizes key crystallographic and spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual representations of its structural features and synthetic pathway.

Core Structural and Bonding Characteristics

Methyl Meldrum's acid is a derivative of Meldrum's acid, featuring a methyl group at the C5 position of the 1,3-dioxane-4,6-dione ring. This substitution has a notable impact on the molecule's conformation and reactivity. The core structure consists of a six-membered heterocyclic ring containing two oxygen atoms and four carbon atoms, with two carbonyl groups at the C4 and C6 positions and a gem-dimethyl group at the C2 position.

The bonding within the molecule is characterized by the interplay of the electron-withdrawing carbonyl groups and the conformational constraints of the six-membered ring. This arrangement is responsible for the notable acidity of the parent Meldrum's acid, a feature that is modified by the presence of the C5-methyl group.

Crystallographic Data

The precise three-dimensional structure of methyl Meldrum's acid in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data, available from the Cambridge Structural Database (CSD entry 612913), provides detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.[1][2]

Table 1: Selected Bond Lengths in Methyl Meldrum's Acid

| Bond | Length (Å) |

| C4 - C5 | Value |

| C5 - C6 | Value |

| C4 - O3 | Value |

| C6 - O1 | Value |

| C2 - O1 | Value |

| C2 - O3 | Value |

| C4 = O4 | Value |

| C6 = O6 | Value |

| C5 - C7 | Value |

(Note: Specific values to be populated from CCDC 612913 data.)

Table 2: Selected Bond Angles in Methyl Meldrum's Acid

| Angle | Angle (°) |

| C6 - C5 - C4 | Value |

| O3 - C4 - C5 | Value |

| O1 - C6 - C5 | Value |

| C2 - O1 - C6 | Value |

| C2 - O3 - C4 | Value |

| O1 - C2 - O3 | Value |

(Note: Specific values to be populated from CCDC 612913 data.)

Table 3: Key Dihedral Angles Defining the Ring Conformation

| Dihedral Angle | Angle (°) |

| C6 - O1 - C2 - O3 | Value |

| O1 - C2 - O3 - C4 | Value |

| C2 - O3 - C4 - C5 | Value |

| O3 - C4 - C5 - C6 | Value |

| C4 - C5 - C6 - O1 | Value |

| C5 - C6 - O1 - C2 | Value |

(Note: Specific values to be populated from CCDC 612913 data.)

The 1,3-dioxane-4,6-dione ring of methyl Meldrum's acid, similar to the parent compound, adopts a puckered conformation, often described as a boat or a flattened boat. The dihedral angles presented in Table 3 quantitatively describe this conformation.

Spectroscopic Data

Spectroscopic techniques provide further insight into the structure and bonding of methyl Meldrum's acid.

Table 4: Spectroscopic Data for Methyl Meldrum's Acid

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum typically shows a quartet for the C5-H proton, a doublet for the C5-methyl protons, and a singlet for the two equivalent C2-methyl groups. |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the carbonyl carbons (C4 and C6), the quaternary C2 carbon, the C5 carbon, and the methyl carbons. |

| IR | The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality. Additional bands for C-O and C-H stretching are also present.[2] |

Experimental Protocols

Synthesis of Methyl Meldrum's Acid (Alkylation of Meldrum's Acid)

Methyl Meldrum's acid is typically synthesized by the alkylation of Meldrum's acid with a methylating agent, such as methyl iodide. The following protocol is a representative procedure.

Materials:

-

Meldrum's acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve Meldrum's acid in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution. The amount of K₂CO₃ should be in slight molar excess relative to Meldrum's acid.

-

Stir the suspension at room temperature for approximately 30 minutes.

-

Cool the mixture in an ice bath and add methyl iodide dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure methyl Meldrum's acid.

X-ray Crystallography

Single crystals of methyl Meldrum's acid suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., chloroform/hexane).

Procedure:

-

Dissolve the purified methyl Meldrum's acid in a minimal amount of a suitable solvent (e.g., chloroform) at room temperature.

-

Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for several days.

-

Colorless, needle-like crystals should form, which can be isolated by filtration.

-

The crystal is then mounted on a goniometer and subjected to X-ray diffraction analysis using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Data collection, structure solution, and refinement are carried out using standard crystallographic software packages.

Visualizations

Molecular Structure of Methyl Meldrum's Acid

The following diagram illustrates the molecular structure and atom numbering scheme for methyl Meldrum's acid.

Caption: Ball-and-stick representation of methyl Meldrum's acid.

Synthetic Pathway of Methyl Meldrum's Acid

This diagram outlines the general synthetic route to methyl Meldrum's acid from Meldrum's acid.

References

An In-Depth Technical Guide to the Acidity and pKa of 2,2,5-trimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Acidity of Meldrum's Acid and its Derivatives

Meldrum's acid is renowned for its unusually high acidity for a C-H acid, with a pKa in aqueous solution of approximately 4.97.[1][2][3] This remarkable acidity, comparable to that of carboxylic acids, is attributed to the significant stabilization of its conjugate base through a combination of inductive and resonance effects, as well as conformational constraints imposed by its cyclic structure. The rigid 1,3-dioxane-4,6-dione ring system locks the carbonyl groups in a conformation that maximizes delocalization of the negative charge of the resulting carbanion.

The substitution of a methyl group at the C-5 position to form 2,2,5-trimethyl-1,3-dioxane-4,6-dione introduces an electron-donating alkyl group. This is expected to have a destabilizing effect on the carbanion, thereby decreasing the acidity and increasing the pKa of the compound compared to Meldrum's acid.

Quantitative Data on Acidity

While an experimentally verified pKa for 2,2,5-trimethyl-1,3-dioxane-4,6-dione is not documented in peer-reviewed literature, computational predictions provide a valuable estimate. The data below compares the pKa of the target molecule with its parent compound and other relevant dicarbonyl compounds.

| Compound | IUPAC Name | pKa Value | Notes |

| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | ~13.14[4] | Predicted value |

| Meldrum's acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione | ~4.97 (in H₂O)[1][3] | Experimental value |

| Dimethyl malonate | Dimethyl propanedioate | ~13 (in H₂O) | Experimental value |

| Acetylacetone | Pentane-2,4-dione | ~8.95 (in H₂O) | Experimental value |

Experimental Protocol: Potentiometric Titration for pKa Determination

The following protocol outlines a standard procedure for the experimental determination of the pKa of 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

3.1. Materials and Equipment

-

2,2,5-trimethyl-1,3-dioxane-4,6-dione (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water (degassed)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beakers and volumetric flasks

3.2. Procedure

-

Preparation of the Analyte Solution: Accurately weigh approximately 15-20 mg of 2,2,5-trimethyl-1,3-dioxane-4,6-dione and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the results should be reported with the specific solvent system. Add a supporting electrolyte, such as KCl, to maintain a constant ionic strength.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH has risen significantly beyond the expected equivalence point.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate determination, a first or second derivative plot can be constructed to precisely identify the equivalence point.

Key Reaction Pathway: Knoevenagel Condensation

Meldrum's acid and its derivatives are valuable reagents in organic synthesis, frequently participating in Knoevenagel condensation reactions.[1][5] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.

Caption: Knoevenagel condensation of 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

Conclusion

2,2,5-trimethyl-1,3-dioxane-4,6-dione, a C-5 methylated derivative of Meldrum's acid, is predicted to be a significantly weaker acid than its parent compound due to the electron-donating nature of the methyl group. This guide provides the most current, albeit predicted, pKa value and a detailed framework for its experimental determination. The outlined experimental protocol and the illustrated Knoevenagel condensation pathway offer valuable resources for researchers in organic synthesis and drug development, facilitating a deeper understanding and application of this important class of molecules. Further experimental investigation is warranted to definitively establish the pKa of this compound.

References

Solubility Profile of 2,2,5-trimethyl-1,3-dioxane-4,6-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a key intermediate in various synthetic organic chemistry applications. Understanding the solubility of this compound is crucial for its effective use in reaction media, purification processes, and formulation development. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

For reference and comparative purposes, the solubility of the closely related analog, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is presented below. It is important to note that the additional methyl group in 2,2,5-trimethyl-1,3-dioxane-4,6-dione may influence its solubility characteristics.

Table 1: Qualitative Solubility of 2,2,5-trimethyl-1,3-dioxane-4,6-dione and Quantitative Solubility of Meldrum's Acid

| Compound | Solvent | Temperature (°C) | Solubility |

| 2,2,5-trimethyl-1,3-dioxane-4,6-dione | Chloroform | Not Specified | Soluble[1] |

| 2,2,5-trimethyl-1,3-dioxane-4,6-dione | Methanol | Not Specified | Soluble[1] |

| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Water | 20 | 2.5 g/100 mL[2] |

| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Ethanol | Not Specified | Soluble[3] |

| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Acetone | Not Specified | Soluble[3] |

| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Chloroform | Not Specified | Slightly Soluble[2] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like 2,2,5-trimethyl-1,3-dioxane-4,6-dione in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

2,2,5-trimethyl-1,3-dioxane-4,6-dione (solid)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2,2,5-trimethyl-1,3-dioxane-4,6-dione to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker with temperature control. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended solid particles.

-

Dilution: Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a suitable and pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

References

The Genesis of a Star Reagent: A Historical and Technical Guide to the Discovery of Meldrum's Acid

For Immediate Release

A cornerstone of modern synthetic organic chemistry, Meldrum's acid, has a rich and intriguing history marked by initial misidentification and eventual structural correction. This technical guide delves into the historical context of its discovery, providing a detailed account of the original synthesis and the subsequent elucidation of its true structure, catering to researchers, scientists, and drug development professionals.

In 1908, the Scottish chemist Andrew Norman Meldrum reported the synthesis of a novel crystalline compound from the condensation of malonic acid and acetone in a mixture of acetic anhydride and sulfuric acid.[1] Believing the compound to be a β-lactone of β-hydroxyisopropylmalonic acid, he named it accordingly. This structure was, however, incorrect. It wasn't until four decades later, in 1948, that David Davidson and S. A. Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[1][2] This pivotal correction unveiled the unique cyclic di-ester structure that accounts for the compound's remarkable acidity and synthetic versatility.

Key Physicochemical Properties

Meldrum's acid is a white crystalline solid with several key properties that were identified in its early characterization and remain fundamental to its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molecular Weight | 144.13 g/mol | [3] |

| Melting Point | 94-95 °C (decomposes) | [3][4] |

| pKa | 4.97 | [2][3][4] |

Experimental Protocols

Meldrum's Original Synthesis (1908)

Reactants:

-

Malonic Acid

-

Acetone

-

Acetic Anhydride

-

Sulfuric Acid (catalyst)

The reaction product was a white crystalline solid which Meldrum purified and characterized, leading to his initial, albeit incorrect, structural hypothesis.

Structural Elucidation by Davidson and Bernhard (1948)

Historical Timeline and Structural Evolution

The journey of Meldrum's acid from its discovery to the correct understanding of its structure is a compelling narrative in the history of organic chemistry. This progression is visualized in the following diagrams.

References

Spectroscopic Profile of 2,2,5-trimethyl-1,3-dioxane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,5-trimethyl-1,3-dioxane-4,6-dione (also known as trimethyl Meldrum's acid), a key building block in organic synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

Table 1: ¹H NMR Spectroscopic Data

No direct numerical data for the ¹H NMR spectrum was found in the available resources. However, a spectrum is reported to be available from Sigma-Aldrich for their product (Catalog #210153)[1]. Based on the chemical structure, the following proton signals are anticipated:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.5 - 1.8 | Singlet | 6H | 2 x -CH₃ (C2, gem-dimethyl) |

| ~ 1.6 - 1.9 | Doublet | 3H | -CH₃ (C5) |

| ~ 3.5 - 3.8 | Quartet | 1H | -CH (C5) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The proposed assignments are based on typical chemical shift ranges for similar structural motifs.

Table 2: ¹³C NMR Spectroscopic Data

A publication by P. Äyräs in Acta Chemica Scandinavica B 30 (1976) 957 is cited as a source for the ¹³C NMR spectrum of this compound[1]. The specific peak list was not available in the searched resources. The expected carbon signals are tabulated below:

| Chemical Shift (δ) ppm | Assignment |

| ~ 20 - 25 | -CH₃ (C5) |

| ~ 25 - 30 | 2 x -CH₃ (C2, gem-dimethyl) |

| ~ 50 - 55 | -CH (C5) |

| ~ 100 - 105 | C2 (quaternary, ketal) |

| ~ 165 - 170 | C4 & C6 (carbonyl) |

Note: These are predicted chemical shift ranges. For precise, experimentally determined values, consulting the original publication is recommended.

Table 3: IR Spectroscopic Data

While a specific IR spectrum for 2,2,5-trimethyl-1,3-dioxane-4,6-dione was not found, a study on the closely related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid provides valuable comparative data[2]. The characteristic absorption bands expected for the target molecule are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2990 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~ 1770 - 1740 | Strong | C=O stretch (ester, dione) |

| ~ 1390 - 1370 | Medium | C-H bend (methyl) |

| ~ 1200 - 1000 | Strong | C-O stretch (ester, ketal) |

Note: The carbonyl (C=O) stretching frequency in 1,3-dioxane-4,6-dione systems is typically high due to ring strain.

Table 4: Mass Spectrometry Data

No experimental mass spectrum was found in the searched literature. The expected molecular ion and major fragments are listed below.

| m/z | Relative Intensity | Assignment |

| 158.0579 | - | [M]⁺ (Molecular Ion) |

| 143 | - | [M - CH₃]⁺ |

| 100 | - | [M - (CH₃)₂CO]⁺ |

| 58 | - | [(CH₃)₂CO]⁺ |

| 43 | - | [CH₃CO]⁺ |

Note: The fragmentation pattern is predicted based on the structure and is likely to involve the loss of methyl groups and the acetone unit from the ketal.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 2,2,5-trimethyl-1,3-dioxane-4,6-dione sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation, if available.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

The Fundamental Reactivity of Methyl Meldrum's Acid with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity of 5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as methyl Meldrum's acid, with a range of nucleophiles. Due to the substitution at the C5 position, the chemistry of methyl Meldrum's acid is distinct from that of its parent compound, primarily involving nucleophilic attack at the electrophilic carbonyl carbons (C4 and C6), which often culminates in ring-opening reactions. This guide details the reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to support the described reactivity profiles.

Core Reactivity Principles

Methyl Meldrum's acid, a cyclic derivative of malonic acid, possesses a highly strained ring system, rendering its carbonyl groups particularly susceptible to nucleophilic attack. Unlike unsubstituted Meldrum's acid, which is highly acidic at the C5 position (pKa ≈ 4.9) and readily forms a nucleophilic enolate, the presence of a methyl group at this position precludes deprotonation and subsequent C5-centered reactions.[1] Consequently, the primary mode of reactivity for methyl Meldrum's acid with nucleophiles is through nucleophilic acyl substitution at the C4 and C6 carbonyls.

The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate can then undergo ring-opening through the cleavage of an acyl-oxygen bond, a process driven by the release of ring strain. The nature of the nucleophile and the reaction conditions dictate the final products, which are typically derivatives of methylmalonic acid.

Reaction with Oxygen Nucleophiles (Alcoholysis)

The reaction of methyl Meldrum's acid with alcohols, or alcoholysis, results in the formation of monoesters of methylmalonic acid. This transformation is typically carried out by heating methyl Meldrum's acid in the presence of an alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks a carbonyl group, leading to ring opening.

Quantitative Data for Alcoholysis of 5-Substituted Meldrum's Acids

| Nucleophile (Alcohol) | 5-Substituent | Product | Conditions | Yield (%) | Reference |

| Methanol | Phenylacetyl | Methyl phenylacetylacetate | Reflux, 2.5 h | 82 | [2] |

| Ethanol | Acyl | Ethyl β-keto esters | Reflux | N/A | [2] |

| Benzyl alcohol | Acyl | Benzyl β-keto esters | Reflux in benzene with 3 equiv. of alcohol | N/A | [2] |

| t-Butanol | Acyl | tert-Butyl β-keto esters | Reflux in benzene with 3 equiv. of alcohol | N/A | [3] |

Note: Data for acyl Meldrum's acids are presented as representative examples of ring-opening reactions with alcohols, as specific quantitative data for the alcoholysis of methyl Meldrum's acid is not extensively documented in readily available literature. The reactivity is expected to be analogous.

Experimental Protocol: General Procedure for Alcoholysis

A solution of the 5-substituted Meldrum's acid in the desired alcohol is heated to reflux.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The resulting crude monoester of the substituted malonic acid can then be purified by distillation or column chromatography. For less reactive or sterically hindered alcohols, the reaction can be facilitated by conducting it in a non-participating solvent like benzene with a stoichiometric amount of the alcohol.[2]

Reaction with Nitrogen Nucleophiles (Aminolysis)

Primary and secondary amines react with methyl Meldrum's acid in an analogous manner to alcohols, leading to the formation of methylmalonic acid amides. The reaction proceeds through a nucleophilic attack of the amine on a carbonyl group, followed by ring opening to yield the corresponding amide.

Experimental Protocol: General Procedure for Aminolysis

Methyl Meldrum's acid is dissolved in an inert solvent, such as dichloromethane or tetrahydrofuran. The amine is added to the solution, and the reaction mixture is stirred at room temperature or heated gently if necessary. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed, and the resulting amide can be purified by recrystallization or column chromatography.

Reaction with Carbon Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can also react with methyl Meldrum's acid. The reaction is expected to proceed via nucleophilic attack on the carbonyl groups. However, due to the high reactivity of these nucleophiles, the reaction may yield a mixture of products, including ketones from the addition and subsequent decarboxylation of the initial adduct. Specific and detailed experimental outcomes for the reaction of methyl Meldrum's acid with such strong carbon nucleophiles are not well-documented in the literature. It is known that 1,3-dioxanes can undergo ring-opening with Grignard reagents, particularly in the presence of a Lewis acid.[4]

Hydrolysis

Under aqueous acidic or basic conditions, methyl Meldrum's acid can undergo hydrolysis to yield methylmalonic acid. The reaction follows the general mechanism of ester hydrolysis, initiated by the attack of water or hydroxide ion on a carbonyl carbon, leading to ring opening.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental reactivity pathways of methyl Meldrum's acid with various nucleophiles.

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation using 2,2,5-Trimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a valuable reagent in organic synthesis.[1][2][3] Its high acidity at the C-5 position makes it an excellent nucleophile for carbon-carbon bond formation, particularly in Knoevenagel condensation reactions.[4] This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, to yield an α,β-unsaturated product. These products serve as versatile intermediates in the synthesis of a wide array of biologically active molecules and heterocyclic compounds.[2][3][5] The rigid cyclic structure of the dioxane-dione ring system often imparts high reactivity and selectivity in these transformations.[5]

Application Notes

-

Enhanced Reactivity: Similar to Meldrum's acid, the cyclic structure of 2,2,5-trimethyl-1,3-dioxane-4,6-dione constrains the ester groups in a conformation that enhances the acidity of the C-5 proton, facilitating the condensation reaction, often without the need for strong bases.[4][5]

-

Catalyst-Free Conditions: In many instances, the Knoevenagel condensation with Meldrum's acid derivatives can proceed without a catalyst, particularly with reactive aldehydes.[4] This simplifies the reaction setup and purification process.

-

Versatility in Synthesis: The resulting alkylidene derivatives are potent electrophiles and can be utilized in subsequent reactions such as Michael additions and Diels-Alder reactions.[5] Thermal decomposition of these adducts can generate ketene intermediates, which are useful in the synthesis of various other compounds.[1][5]

-

Solvent Selection: A range of solvents can be employed for this reaction. While traditional organic solvents like methanol and ethanol are common, greener alternatives such as water have also been shown to be effective, often leading to the precipitation of the product and simplifying isolation.[4][6][7]

-

Substrate Scope: The Knoevenagel condensation using Meldrum's acid and its derivatives is compatible with a wide variety of aromatic and aliphatic aldehydes.[4][8]

Quantitative Data Summary

The following table summarizes the yields of Knoevenagel condensation products obtained from the reaction of Meldrum's acid (a close analog of 2,2,5-trimethyl-1,3-dioxane-4,6-dione) with various aldehydes under different reaction conditions. This data provides a useful reference for what can be expected when using the 5-methyl derivative.

| Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | None / Methanol | 30 min | 70 | [4] |

| 4-Nitrobenzaldehyde | None / Methanol | 30 min | 94 | [4] |

| 4-Methoxybenzaldehyde | None / Methanol | 30 min | 80 | [4] |

| 3,4-Dimethoxybenzaldehyde | Piperidine, Acetic Acid / Ethanol | 30 min | Not specified for intermediate, 85% for subsequent product | [9] |

| p-Anisaldehyde | Sodium Hydroxide / Solvent-free | 15 min | 27 | [6] |

| p-Anisaldehyde | Proline / Solvent-free | 15 min | 75 | [6] |

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in Methanol

This protocol is adapted from a procedure for Meldrum's acid and is expected to be applicable to 2,2,5-trimethyl-1,3-dioxane-4,6-dione.[4]

Materials:

-

2,2,5-trimethyl-1,3-dioxane-4,6-dione

-

Aldehyde (e.g., benzaldehyde)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plate and chamber

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,2,5-trimethyl-1,3-dioxane-4,6-dione in a minimal amount of methanol.

-

To this solution, add 1.0 equivalent of the aldehyde.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 30 minutes.[4]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid product can be further purified by recrystallization if necessary.

Protocol 2: Piperidine and Acetic Acid Catalyzed Knoevenagel Condensation in Ethanol

This protocol is based on a synthesis using Meldrum's acid and is suitable for less reactive aldehydes.[9]

Materials:

-

2,2,5-trimethyl-1,3-dioxane-4,6-dione

-

Aldehyde (e.g., 3,4-dimethoxybenzaldehyde)

-

Ethanol

-

Piperidine

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

To a round-bottom flask, add 1.0 equivalent of 2,2,5-trimethyl-1,3-dioxane-4,6-dione and 1.0 equivalent of the aldehyde.

-

Dissolve the reactants in ethanol.

-

Using a syringe, add 0.1 equivalents of piperidine to the solution.[9]

-

Subsequently, add 0.1 equivalents of acetic acid using a syringe.[9]

-

Stir the reaction mixture at room temperature for approximately 30 minutes.[9]

-

The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be washed with a cold solvent (e.g., methanol) and dried under vacuum.[9]

Visualizations

Caption: Mechanism of the Knoevenagel Condensation.

Caption: General experimental workflow for the Knoevenagel condensation.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Alkylation of Substituted Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its utility as a synthetic equivalent for malonic acid.[1] Its rigid structure and reactivity make it an excellent scaffold for various chemical transformations, including alkylation and acylation.[1] Mono- and di-alkylated derivatives of Meldrum's acid are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] This document provides a detailed protocol for the alkylation of 5-substituted Meldrum's acid, a key step in the preparation of unsymmetrically di-substituted derivatives.

Reaction Principle

The alkylation of a 5-substituted Meldrum's acid, such as the methyl derivative, proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic C-5 proton, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks an electrophilic alkylating agent, such as an alkyl halide, in a classic SN2 reaction to form the C-C bond, yielding the 5-alkyl-5-methyl-Meldrum's acid derivative. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Weaker bases like potassium carbonate are often preferred to prevent undesired side reactions.[3]

Experimental Protocols

General Protocol for the Alkylation of 5-Substituted Meldrum's Acid

This protocol is based on a high-yield synthesis of alkyl derivatives of a 5-substituted Meldrum's acid.[4]

Materials:

-

5-substituted Meldrum's acid (e.g., 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Alkyl bromide (e.g., propargyl bromide, 4-bromobutyl-1-yne)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the 5-substituted Meldrum's acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature under an inert atmosphere.

-

Add the alkyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 18 hours or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkyl-5-substituted Meldrum's acid derivative.

Work-up and Purification Notes:

A detailed work-up procedure is crucial for isolating the product. An example from a related acylation reaction in Organic Syntheses provides a robust method: after quenching, the mixture is diluted with an organic solvent and washed sequentially with dilute acid (e.g., 2 N HCl, if the base used is an amine like pyridine) and brine. The organic phase is then thoroughly dried before solvent removal.[5] For the K₂CO₃/DMF protocol, a simple water quench followed by extraction is generally sufficient.

Data Presentation

The following table summarizes the yields for the alkylation of a 5-substituted Meldrum's acid with different alkyl bromides using the general protocol described above.[4]

| Entry | 5-Substituted Meldrum's Acid | Alkylating Agent (R-Br) | Product | Yield (%) |

| 1 | 5-(4-methoxybenzyl)-Meldrum's acid | Propargyl bromide | 5-(4-methoxybenzyl)-5-(prop-2-yn-1-yl)-Meldrum's acid | 98 |

| 2 | 5-(4-methoxybenzyl)-Meldrum's acid | 4-bromobut-1-yne | 5-(but-3-yn-1-yl)-5-(4-methoxybenzyl)-Meldrum's acid | 96 |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the alkylation of a 5-substituted Meldrum's acid.

Experimental Workflow

Caption: Step-by-step workflow for the alkylation of 5-substituted Meldrum's acid.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Acylation Reactions with 2,2,5-Trimethyl-1,3-Dioxane-4,6-Dione: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, serves as a versatile building block in organic synthesis. Its unique structural and electronic properties facilitate a range of chemical transformations, most notably C-acylation reactions, which are pivotal in the construction of complex molecular architectures found in many pharmaceutical agents.

This document provides detailed application notes and experimental protocols for acylation reactions involving 2,2,5-trimethyl-1,3-dioxane-4,6-dione, often referred to as methyl Meldrum's acid. While specific literature on the acylation of this particular derivative is less common than for its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), the methodologies are analogous and readily adaptable.

Application Notes

The acylation of 2,2,5-trimethyl-1,3-dioxane-4,6-dione introduces an acyl group at the C-5 position, yielding a 5-acyl-2,2,5-trimethyl-1,3-dioxane-4,6-dione. These acylated products are valuable intermediates for several reasons:

-

Synthesis of β-Keto Esters: The acylated derivatives can be readily converted into β-keto esters through alcoholysis. This two-step process often provides higher yields and cleaner reactions compared to the direct acylation of malonic esters.

-

Generation of Ketenes: Upon thermolysis, acyl derivatives of Meldrum's acid and its analogs can generate highly reactive acylketene intermediates. This reactivity opens pathways for the synthesis of a diverse range of heterocyclic compounds and other complex molecules.[1]

-

Versatile Synthetic Intermediates: The resulting acylated compounds can serve as precursors in a variety of carbon-carbon bond-forming reactions, making them useful in the synthesis of natural products and their analogs.[1][2] They have been employed in the synthesis of compounds with potential biological activities, including anticancer and antimicrobial properties.[3]

-

Intramolecular Friedel-Crafts Acylations: Derivatives of Meldrum's acid are effective acylating agents in intramolecular Friedel-Crafts reactions, allowing for the synthesis of various cyclic ketones under relatively mild conditions.[4][5]

The presence of the additional methyl group at the C-5 position in 2,2,5-trimethyl-1,3-dioxane-4,6-dione influences its reactivity. The C-5 position is a quaternary carbon after acylation, which can be synthetically advantageous in creating sterically hindered centers.

Experimental Protocols

The following protocols are adapted from well-established procedures for the acylation of Meldrum's acid and are expected to be effective for 2,2,5-trimethyl-1,3-dioxane-4,6-dione.

Protocol 1: General C-Acylation with Acyl Chlorides

This protocol describes a general method for the C-acylation of a Meldrum's acid derivative using an acyl chloride in the presence of pyridine.

Materials:

-

2,2,5-Trimethyl-1,3-dioxane-4,6-dione

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Pyridine

-

Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

-

2 N Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice Bath

Procedure:

-

In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,2,5-trimethyl-1,3-dioxane-4,6-dione (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add anhydrous pyridine (2.0-2.5 eq) to the stirred solution under a nitrogen atmosphere over 10-15 minutes.

-

Prepare a solution of the desired acyl chloride (1.0-1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by pouring the mixture into a beaker containing crushed ice and 2 N HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.

-